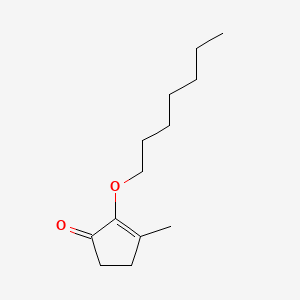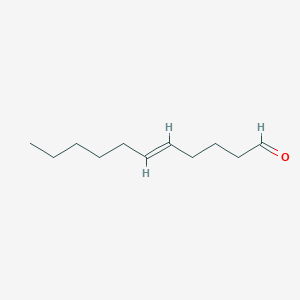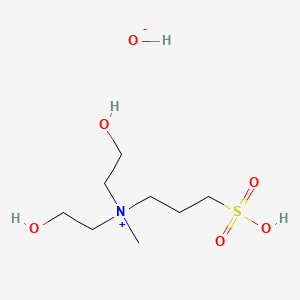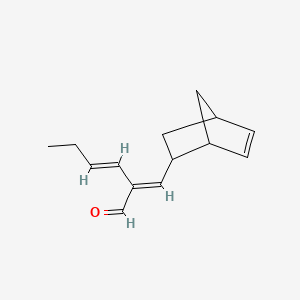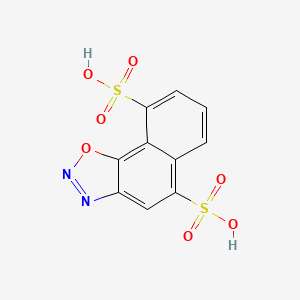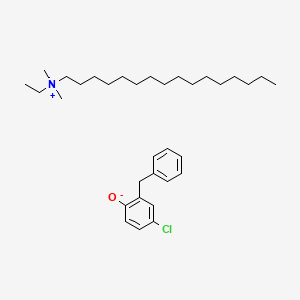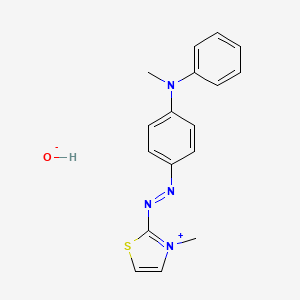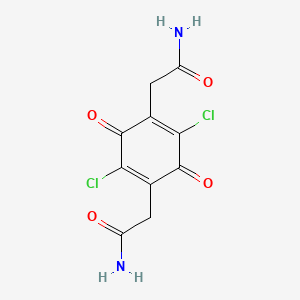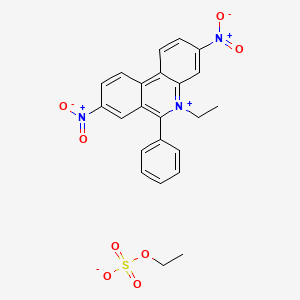![molecular formula C16H28N2O5S B15178706 1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid CAS No. 75113-58-5](/img/structure/B15178706.png)
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is a complex organic compound that combines the properties of an amino alcohol and a sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid involves the reaction of hexanoic acid with benzenesulfonyl chloride and methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale chemical reactions in controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-aminopropan-2-ol can yield aminoacetone, while reduction can produce isopropanolamine .
Scientific Research Applications
1-Aminopropan-2-ol is used as a buffer and solubilizer in various industrial applications, including metalworking fluids, waterborne coatings, and personal care products . It is also an intermediate in the synthesis of pharmaceutical drugs . The compound’s ability to neutralize fatty acids and sulfonic acid-based surfactants makes it valuable in the production of titanium dioxide and polyurethanes .
This compound may also be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action for 1-aminopropan-2-ol involves its metabolism to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in various biochemical processes. The sulfonamide group in 6-[benzenesulfonyl(methyl)amino]hexanoic acid interacts with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol:
Diisopropanolamine (DIPA): Another homolog of isopropanolamine, DIPA is used in similar industrial applications but has different solubility and reactivity characteristics.
Triisopropanolamine (TIPA): This compound is used in the production of polyurethanes and other industrial products, similar to 1-aminopropan-2-ol.
Uniqueness
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is unique due to its combination of an amino alcohol and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications .
Properties
CAS No. |
75113-58-5 |
|---|---|
Molecular Formula |
C16H28N2O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C3H9NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-3(5)2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
InChI Key |
YHCRYXFNXAAKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



